molecular formula C19H24N2O3S2 B256577 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No. B256577
M. Wt: 392.5 g/mol
InChI Key: SUAYAPAAGSBJKU-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate, also known as DMABN, is a thiazolidine-based compound that has been studied for its potential applications in scientific research. This compound has been synthesized through a variety of methods and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that are important for cell survival and inflammation.
Biochemical and Physiological Effects
2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and angiogenesis. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of various signaling pathways that are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, which could be useful in the development of new cancer treatments. However, one limitation is the lack of understanding of its mechanism of action, which could make it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for the study of 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate and its potential applications in scientific research. One direction is to further investigate its mechanism of action and identify other signaling pathways that it may target. Another direction is to study its potential applications in other areas of research, such as inflammation and neurodegenerative diseases. Overall, the study of 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate has the potential to lead to the development of new treatments for various diseases and conditions.

Synthesis Methods

The synthesis of 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate has been achieved through a variety of methods, including the reaction of 5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-3-one with 2-(dimethylamino)ethyl 4-bromobutanoate in the presence of a base. Other methods have involved the use of different starting materials and reaction conditions.

Scientific Research Applications

2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. 2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate has also been studied for its potential to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

properties

Product Name

2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Molecular Formula

C19H24N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C19H24N2O3S2/c1-14-6-8-15(9-7-14)13-16-18(23)21(19(25)26-16)10-4-5-17(22)24-12-11-20(2)3/h6-9,13H,4-5,10-12H2,1-3H3/b16-13-

InChI Key

SUAYAPAAGSBJKU-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OCCN(C)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OCCN(C)C

Origin of Product

United States

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